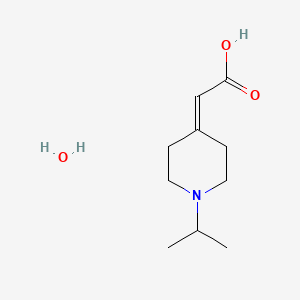

(1-Isopropyl-4-piperidinylidene)acetic acid hydrate

CAS No.: 1185506-84-6

Cat. No.: VC2917380

Molecular Formula: C10H19NO3

Molecular Weight: 201.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1185506-84-6 |

|---|---|

| Molecular Formula | C10H19NO3 |

| Molecular Weight | 201.26 g/mol |

| IUPAC Name | 2-(1-propan-2-ylpiperidin-4-ylidene)acetic acid;hydrate |

| Standard InChI | InChI=1S/C10H17NO2.H2O/c1-8(2)11-5-3-9(4-6-11)7-10(12)13;/h7-8H,3-6H2,1-2H3,(H,12,13);1H2 |

| Standard InChI Key | VTPLBPVHDRHAHP-UHFFFAOYSA-N |

| SMILES | CC(C)N1CCC(=CC(=O)O)CC1.O |

| Canonical SMILES | CC(C)N1CCC(=CC(=O)O)CC1.O |

Introduction

Chemical Identification and Structural Features

Nomenclature and Identifiers

The compound is systematically named 2-(1-propan-2-ylpiperidin-4-ylidene)acetic acid hydrate, reflecting its isopropyl-substituted piperidine ring and hydrated acetic acid side chain . Its International Union of Pure and Applied Chemistry (IUPAC) name further specifies the double bond within the piperidine ring (-ylidene) and the hydrate form . Key identifiers include:

Structural Characterization

The compound’s structure features a piperidine ring with an isopropyl group at the 1-position and a conjugated acetic acid moiety at the 4-position. The presence of a double bond (ylidene) between the piperidine nitrogen and the acetic acid group introduces planarity, potentially influencing its reactivity and intermolecular interactions . The hydrate form incorporates one water molecule, as evidenced by the molecular formula difference compared to the anhydrous parent compound (185.26 g/mol vs. 201.26 g/mol).

SMILES Notation:

highlights the isopropyl group (), piperidine ring (), and hydrated acetic acid () .

InChI Key:

provides a unique identifier for computational and database searches .

Physicochemical Properties

Molecular and Computed Properties

Key physicochemical parameters derived from experimental and computational analyses include:

The compound’s polar surface area suggests moderate permeability, potentially limiting bioavailability in biological systems .

Stability and Reactivity

-

Hydrolysis: Cleavage of the hydrate or ester-like linkages.

-

Oxidation: Degradation of the double bond or isopropyl group .

Hazardous decomposition products under combustion include carbon monoxide and nitrogen oxides .

Toxicological Profile

No acute toxicity, skin irritation, or carcinogenicity data are available . The lack of studies underscores the need for rigorous toxicokinetic evaluations before biomedical applications.

Related Compounds and Derivatives

Structural Analogs

-

(1-Isopropyl-4-piperidinyl)acetic acid hydrate: Lacks the double bond, increasing conformational flexibility.

-

Piperidine-based Pharmaceuticals: Comparative analysis with marketed drugs (e.g., donepezil) highlights shared motifs but distinct functional groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume